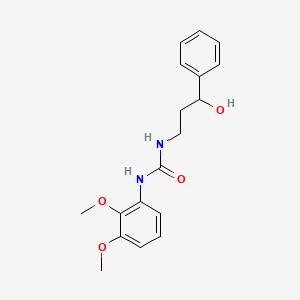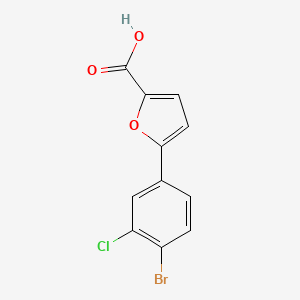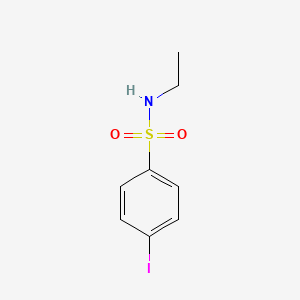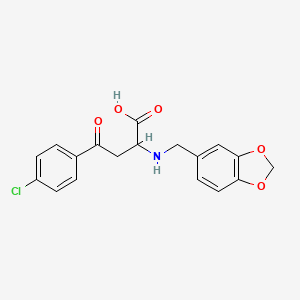![molecular formula C20H22N4O B2804537 2-phenyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}butanamide CAS No. 2034507-17-8](/img/structure/B2804537.png)
2-phenyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}butanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as PPEB and has been synthesized using various methods.
Scientific Research Applications
Heterocyclic Compound Synthesis
Synthesis of Pyrazolopyrimidinyl Derivatives : A study elaborates on the synthesis of pyrazolopyrimidinyl keto-esters and their derivatives through cyclization reactions. These compounds demonstrated increased enzymatic activity, hinting at their potential utility in biochemical applications (Abd & Awas, 2008).
Antimicrobial Activity of Pyridine-based Heterocycles : Another research focused on the synthesis of pyridine, pyridazine, and pyrazole derivatives incorporating a pyridine-2-ylcarboxamido moiety. Selected compounds from this synthesis showed moderate antimicrobial activity, demonstrating the compound's potential in developing new antimicrobial agents (Darwish, Kheder, & Farag, 2010).
Pharmacological Research Applications
Evaluation of Anticancer Activity : Research into new heterocyclic compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole highlighted the synthesis of derivatives with potential anticancer activity. These compounds were evaluated for their efficacy against cancer, showcasing the role of similar structures in therapeutic applications (Metwally, Abdelrazek, & Eldaly, 2016).
Anticonvulsant Agents : A series of 2-pyrazoline derivatives synthesized from pyridin-2-yl-propenones were evaluated for their anticonvulsant activity. Some of these compounds showed appreciable activity in tests, indicating the potential of related structures in developing anticonvulsant medications (Bhandari, Tripathi, & Saraf, 2013).
Mechanism of Action
Target of Action
The primary target of 2-phenyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}butanamide is Lanosterol 14-alpha demethylase , an enzyme found in Mycobacterium tuberculosis . This enzyme plays a crucial role in the biosynthesis of sterols, which are essential components of cellular membranes.
Biochemical Pathways
The inhibition of Lanosterol 14-alpha demethylase affects the sterol biosynthesis pathway The disruption of this pathway leads to a decrease in the production of essential sterols, affecting the integrity and function of cellular membranes
Result of Action
Given its target, it is likely that the compound leads to disruptions in the structure and function of cellular membranes, potentially impairing cell growth and replication .
properties
IUPAC Name |
2-phenyl-N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-2-19(17-6-4-3-5-7-17)20(25)22-12-13-24-15-18(14-23-24)16-8-10-21-11-9-16/h3-11,14-15,19H,2,12-13H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBONLDODBCEORR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCCN2C=C(C=N2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(6-Oxobenzo[c]chromen-3-yl)oxyacetic acid](/img/structure/B2804456.png)


![N-[[5-(2-Methylpyrazol-3-yl)-2H-triazol-4-yl]methyl]prop-2-enamide](/img/structure/B2804461.png)
![2-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)-6-(methylsulfonyl)benzo[d]thiazole](/img/structure/B2804463.png)

![4-[2-(Thiophen-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B2804466.png)
![(5-(Furan-2-yl)isoxazol-3-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2804469.png)
![9-(3-isopropoxypropyl)-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2804470.png)
![N-(4-(furan-2-carboxamido)phenyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide](/img/structure/B2804472.png)

![N-(3-chlorophenyl)-2-[[5-(3,4-dimethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2804474.png)
![4-(2-chlorobenzyl)-1-[3-oxo-3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)
